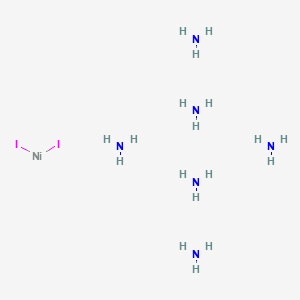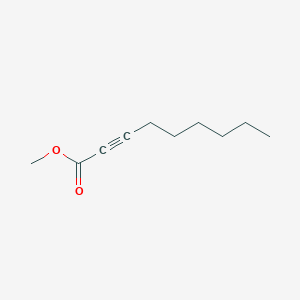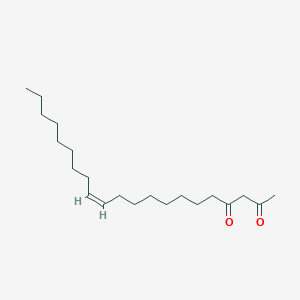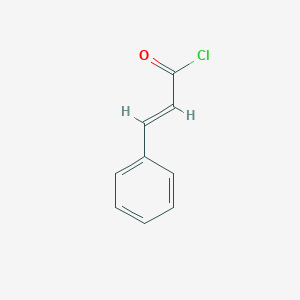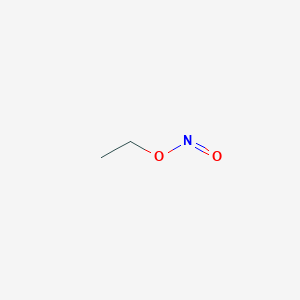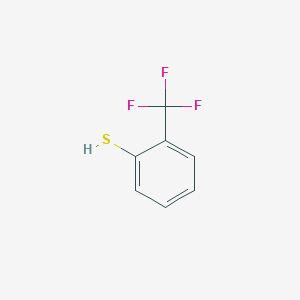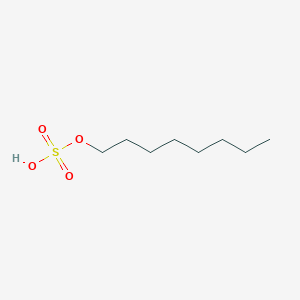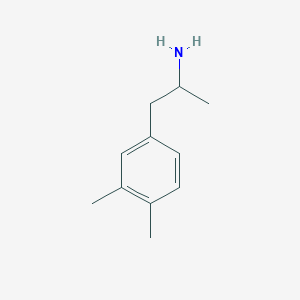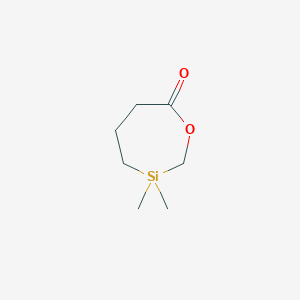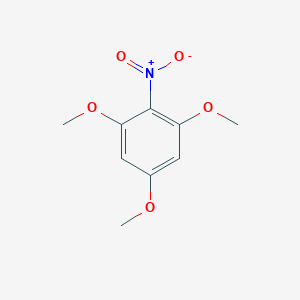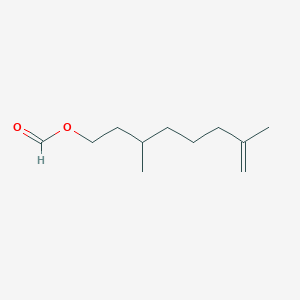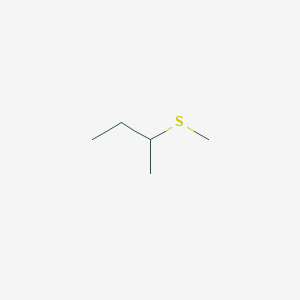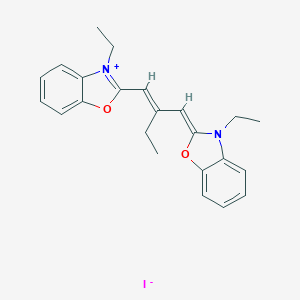
EINECS 213-889-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound EINECS 213-889-7 is a complex organic molecule featuring a benzoxazole core. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within the ring structure. This particular compound is characterized by its unique structure, which includes two benzoxazole units connected by a conjugated system, and an iodide counterion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 213-889-7 typically involves multi-step organic reactions The process begins with the preparation of the benzoxazole units, which can be synthesized through the cyclization of o-aminophenols with carboxylic acids or their derivatives
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. Purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
EINECS 213-889-7: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the conjugated system into saturated derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the benzoxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazole compounds.
Wissenschaftliche Forschungsanwendungen
EINECS 213-889-7: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of EINECS 213-889-7 involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. The iodide counterion may also play a role in stabilizing the compound’s structure and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethyl-2-methylbenzoxazole
- 3-Ethyl-2-benzoxazolylidene
- 3-Ethyl-1,3-benzoxazolium iodide
Uniqueness
EINECS 213-889-7: is unique due to its extended conjugated system and the presence of two benzoxazole units. This structure imparts distinct electronic and optical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1054-00-8 |
|---|---|
Molekularformel |
C23H25IN2O2 |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C23H25N2O2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
HHGMBQLZDCLPTL-UHFFFAOYSA-M |
SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2O1)CC)C=C3N(C4=CC=CC=C4O3)CC.[I-] |
Isomerische SMILES |
CC/C(=C\C1=[N+](C2=CC=CC=C2O1)CC)/C=C\3/N(C4=CC=CC=C4O3)CC.[I-] |
Kanonische SMILES |
CCC(=CC1=[N+](C2=CC=CC=C2O1)CC)C=C3N(C4=CC=CC=C4O3)CC.[I-] |
Synonyme |
3-ethyl-2-[2-[(3-ethyl-3H-benzoxazol-2-ylidene)methyl]but-1-enyl]benzoxazolium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


